Mal-Sulfo-DBCO

Description

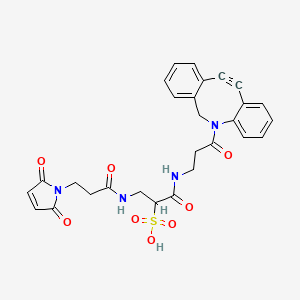

Structure

3D Structure

Propriétés

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMMWCHYXQNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-Sulfo-DBCO: A Technical Guide to a Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-Sulfo-DBCO is a heterobifunctional crosslinker that has become an invaluable tool in the field of biochemistry, particularly for the precise construction of complex biomolecular conjugates. Its unique architecture, featuring a thiol-reactive maleimide group and a bioorthogonal dibenzocyclooctyne (DBCO) moiety, allows for a sequential and highly specific two-step conjugation strategy. The inclusion of a sulfonate group enhances the water solubility of this reagent, making it ideal for reactions in aqueous biological media without the need for organic co-solvents that can be detrimental to protein structure and function.

This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its use in the development of antibody-drug conjugates (ADCs), protein labeling, and the functionalization of surfaces and nanoparticles. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its effective implementation in research and development settings.

Core Properties and Mechanism of Action

This compound's utility stems from its two distinct reactive functionalities, which react via independent chemical pathways. This dual reactivity allows for the controlled and stepwise linkage of two different molecules.

1. Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond. This specificity allows for the site-specific modification of proteins at cysteine residues.

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group is a strained alkyne that reacts with azide-functionalized molecules via a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and specific, proceeding rapidly at physiological temperatures and in complex biological environments without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage.

The logical flow of a typical bioconjugation experiment using this compound involves first reacting the maleimide group with a thiol-containing biomolecule, followed by the introduction of an azide-modified molecule which then "clicks" to the DBCO group.

The Dual-Action of Mal-Sulfo-DBCO: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the Mal-Sulfo-DBCO linker has emerged as a powerful and versatile tool, enabling the precise and stable linkage of biomolecules. Its unique heterobifunctional structure, incorporating both a maleimide group and a dibenzocyclooctyne (DBCO) moiety, allows for a two-pronged approach to conjugation. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development. The inclusion of a sulfonate group enhances the aqueous solubility of this reagent, making it particularly suitable for biological applications.[1][2]

Core Mechanisms of Action

This compound leverages two distinct and highly efficient bioorthogonal reactions: the maleimide-thiol reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality provides researchers with significant flexibility in designing conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[3][][5] The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[6][7] This results in the formation of a stable thioether bond, securely linking the this compound to the target biomolecule.[][5][6]

This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[6] At this neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[6] For successful conjugation, it is often necessary to first reduce any existing disulfide bonds within the protein to free up the thiol groups. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The second reactive handle on the this compound linker is the DBCO group, a strained cyclooctyne.[] This group is central to one of the most prominent copper-free "click chemistry" reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[][9]

This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[][12] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[][9][12] The reaction forms a stable triazole linkage, providing a robust connection between the two conjugated molecules.[][9][10]

Quantitative Data Presentation

The efficiency of bioconjugation reactions using this compound is influenced by factors such as molar ratios of reactants, reaction time, and pH. The following tables summarize key quantitative data for the maleimide-thiol and SPAAC reactions.

Table 1: Maleimide-Thiol Conjugation Parameters

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH | 6.5 - 7.5 | Aqueous buffer | [6] |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | Varies by biomolecule | [5] |

| Conjugation Efficiency | 58% - 84% | Room temperature, 30 min - 2 h | [5] |

| Stability of Thioether Bond | Stable | Biological conditions | [][5] |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters

| Parameter | Value/Range | Conditions | Reference(s) |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 4:1 | Varies by application | [9][13] |

| Reaction Time | < 12 hours (often 2-4 hours) | Room temperature or 4°C | [9][14] |

| Reaction Yield | Nearly quantitative | Aqueous buffer | [9] |

| Stability of Triazole Linkage | Highly stable | Biological conditions | [][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol outlines the steps to conjugate this compound to a protein via its cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

This compound

-

Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

TCEP (tris(2-carboxyethyl)phosphine) solution

-

Organic solvent (e.g., DMSO or DMF)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][5]

-

Disulfide Bond Reduction: If necessary, add a 100-fold molar excess of TCEP to the protein solution to reduce disulfide bonds and expose free thiols. Incubate for 20 minutes at room temperature.[3]

-

This compound Preparation: Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.[3] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix thoroughly.

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[3]

-

Purification: Remove excess, unreacted this compound and TCEP using a desalting column or through dialysis. The resulting DBCO-labeled protein is now ready for the subsequent SPAAC reaction.

Protocol 2: SPAAC Ligation of a DBCO-Labeled Protein with an Azide-Containing Molecule

This protocol details the "click" reaction between the DBCO-labeled protein and a molecule functionalized with an azide group.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule (e.g., azide-modified drug, fluorophore, or oligonucleotide)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible reaction buffer.

-

SPAAC Reaction: Mix the DBCO-labeled protein with the azide-containing molecule. A 2- to 4-fold molar excess of the azide-modified molecule is often recommended.[13]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[14] The progress of the reaction can be monitored by measuring the decrease in absorbance at approximately 310 nm, which corresponds to the consumption of the DBCO group.[14]

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted azide-containing molecules. This can be achieved through methods such as size exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

-

Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated protein.[14]

Applications in Drug Development

The robust and versatile nature of this compound makes it highly valuable in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][15] In this context, the maleimide end of the linker can be attached to a monoclonal antibody that targets a specific cancer cell antigen. The DBCO end can then be used to "click" on a potent cytotoxic drug that has been modified with an azide group. This site-specific conjugation allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced off-target toxicity.[6]

Conclusion

This compound stands out as a premier bioconjugation reagent due to its dual-action mechanism, which combines the selectivity of maleimide-thiol chemistry with the bioorthogonality and efficiency of copper-free click chemistry. Its enhanced water solubility further broadens its utility in biological systems. By providing a reliable and straightforward method for linking diverse biomolecules, this compound empowers researchers and drug development professionals to construct complex and highly functional bioconjugates for a wide array of applications, from basic research to the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. bachem.com [bachem.com]

- 9. interchim.fr [interchim.fr]

- 10. broadpharm.com [broadpharm.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Cleavable Linker in Mal-Sulfo-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-Sulfo-DBCO linker, a trifunctional and cleavable crosslinker integral to advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its structure, mechanism of action, and protocols for its use, with a focus on its cleavable sulfoxide moiety.

Introduction to this compound

This compound is a heterotrifunctional linker featuring three key reactive groups: a maleimide, a sulfoxide, and a dibenzocyclooctyne (DBCO). This combination of functionalities allows for a sequential and controlled approach to the synthesis of complex bioconjugates.

-

Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

-

Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific for azide groups and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.

-

Sulfoxide: The sulfoxide group within the linker's backbone introduces a cleavable element. This "safety-catch" linker is stable under typical physiological and bioconjugation conditions. However, it can be selectively cleaved through a two-step chemical process, offering controlled release of a conjugated molecule.

The water-soluble nature of the "Sulfo" component enhances the linker's utility in aqueous buffers, which are standard in biological experiments.

Mechanism of Action and Signaling Pathways

The utility of this compound lies in its ability to connect three different molecules in a specific order. A common application is in the construction of ADCs, where an antibody is linked to a cytotoxic drug.

A typical signaling pathway for an ADC utilizing a cleavable linker like this compound involves the ADC binding to a target antigen on a cancer cell, followed by internalization and subsequent release of the cytotoxic payload. The cleavage of the linker is a critical step in this process.

Caption: ADC binding, internalization, and payload release pathway.

Experimental Protocols

The use of this compound involves a multi-step process of conjugation followed by cleavage. Below are detailed methodologies for these key experiments.

Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating a protein (e.g., an antibody), a payload, and a targeting moiety using this compound.

An In-depth Technical Guide to Mal-Sulfo-DBCO for Strain-Promoted Alkyne-Azide Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this powerful technology are strained cyclooctyne reagents, such as Dibenzocyclooctyne (DBCO) derivatives. This technical guide focuses on a specific, water-soluble DBCO reagent, Maleimide-Sulfo-DBCO (Mal-Sulfo-DBCO) , providing an in-depth overview of its properties, reaction kinetics, and applications in bioconjugation and drug development. This compound is a heterobifunctional linker that contains a maleimide group for reaction with thiols (e.g., on cysteine residues of proteins) and a DBCO moiety for copper-free click chemistry with azide-containing molecules.[3] The inclusion of a sulfonate group imparts water solubility, a critical feature for biological applications.[3][4]

Core Concepts of this compound in SPAAC

The utility of this compound lies in its dual reactivity, allowing for a two-step conjugation strategy. First, the maleimide group reacts specifically with a free sulfhydryl group to form a stable thioether bond. Subsequently, the DBCO group is available to react with an azide-functionalized molecule via SPAAC. This copper-free click reaction is driven by the release of ring strain in the DBCO molecule, leading to the formation of a stable triazole linkage under mild, physiological conditions.[5][6]

Key Features and Benefits:

-

Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups.[2][6]

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for use in living cells and in vivo.[2][6]

-

Water Solubility: The sulfonated spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers.[3][4]

-

Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.[6]

-

High Reaction Kinetics: DBCO reagents exhibit rapid reaction rates with azides, leading to high conjugation efficiencies.[7][8]

-

Stability: DBCO-modified biomolecules demonstrate good stability, with a reported loss of reactivity of only 3-5% over four weeks when stored at 4°C or -20°C.[5][9]

Quantitative Data: Reaction Kinetics

Table 1: Second-Order Rate Constants (M⁻¹s⁻¹) of Sulfo-DBCO-Amine with Azides in Different Buffers at 25°C [10][11]

| Buffer (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 3-azido-L-alanine |

| PBS | 0.85 | 0.32 |

| HEPES | 1.22 | 0.55 |

| DMEM | 0.97 | 0.59 |

| RPMI | 0.77 | 0.27 |

Table 2: Effect of pH and Temperature on Second-Order Rate Constants (M⁻¹s⁻¹) of Sulfo-DBCO-Amine with 1-azido-1-deoxy-β-D-glucopyranoside in HEPES Buffer [10][11]

| Temperature | pH 5 | pH 7 | pH 10 |

| 25°C | - | 1.22 | - |

| 37°C | - | - | - |

Note: The original study provides a wider range of data. This table presents a selection for illustrative purposes. Higher pH values were generally found to increase reaction rates, except in HEPES buffer.[10]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the preparation of antibody-drug conjugates (ADCs) or other protein bioconjugates. These protocols are based on established procedures for similar DBCO-maleimide reagents.[5][12]

Protocol 1: Thiol-Specific Protein Modification with this compound

This protocol describes the first step of labeling a protein with this compound via its maleimide group.

Materials:

-

Protein with a free sulfhydryl group (e.g., a cysteine-containing antibody or fragment)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Quenching Solution: 1 M N-ethylmaleimide or cysteine in reaction buffer

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free sulfhydryl groups. Purify the protein to remove any reducing agents. The protein concentration should ideally be 1-10 mg/mL in the reaction buffer.[6]

-

Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility allows.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. The final concentration of organic solvent should be kept below 20% to avoid protein denaturation.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]

-

Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[5]

-

Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: The degree of labeling (number of DBCO molecules per protein) can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).[6]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the second step, the "click" reaction between the DBCO-labeled protein and an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule (e.g., an azide-modified drug, fluorophore, or oligonucleotide)

-

Reaction Buffer: PBS, pH ~7.4. Crucially, avoid buffers containing sodium azide. [6]

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-containing molecule in the reaction buffer.[9]

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[5] Longer incubation times may improve efficiency.[5] The progress of the reaction can be monitored by the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.[6]

-

Purification: Purify the resulting conjugate to remove excess azide-containing molecule using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.

-

Validation: The formation of the final conjugate can be validated by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays.[6]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. encapsula.com [encapsula.com]

- 4. interchim.fr [interchim.fr]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mal-Sulfo-DBCO Crosslinker

For researchers, scientists, and drug development professionals, the Mal-Sulfo-DBCO crosslinker is a powerful tool for creating stable and specific bioconjugates. This heterobifunctional linker combines two distinct reactive moieties: a maleimide group for selective reaction with sulfhydryls (thiols) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-containing molecules. The inclusion of a sulfonate group renders the molecule water-soluble, simplifying conjugation reactions in aqueous buffers.[1][2][3] This guide provides a comprehensive overview of its properties, reaction mechanisms, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Properties of this compound

The fundamental characteristics of the this compound crosslinker are summarized below, providing essential data for experimental design and execution.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Sulfo-Dibenzylcyclooctyne-Maleimide | [4] |

| CAS Number | 2028281-86-7 | [5][6] |

| Molecular Formula | C28H26N4O8S | [2][6] |

| Molecular Weight | 578.59 g/mol | [2][6] |

| Purity | >95% (typically assessed by HPLC) | [2][6] |

Solubility and Storage

| Property | Details | Reference |

| Solubility | Soluble in water, DMSO, and DMF | [2][4] |

| Storage | Store at -20°C, desiccated. | [2] |

| Shipping Conditions | Typically shipped at ambient temperature. | [2] |

Reaction Mechanisms and Kinetics

The utility of this compound lies in its dual reactivity, allowing for sequential or orthogonal conjugation strategies.

Maleimide-Thiol Reaction

The maleimide group reacts specifically with free sulfhydryl groups, such as those on cysteine residues in proteins, via a Michael addition reaction.[7][8] This reaction forms a stable thioether bond.

-

Optimal pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[4][9]

-

Selectivity: At neutral pH, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine.[4][9] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can increase.[4]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[4][5][10] This bioorthogonal reaction is highly specific and forms a stable triazole linkage.[10][11]

-

Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in biological systems.[4][10]

-

Reaction Conditions: SPAAC reactions are typically efficient at room temperature, although incubation at 4°C for longer periods (e.g., overnight) can improve yield.[4][11]

Key Applications

The dual reactivity of this compound makes it a versatile tool for various bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker in the synthesis of ADCs.[5] An antibody can be functionalized with the maleimide group by reacting with its cysteine residues, and a cytotoxic drug bearing an azide group can then be attached via click chemistry.

-

Protein Labeling: Proteins can be site-specifically labeled with probes such as fluorescent dyes, biotin, or peptides.[8][12]

-

Surface Functionalization: The crosslinker can be used to immobilize proteins or other biomolecules onto surfaces for applications like biosensors and immunoassays.

-

Proteomics: It can be employed in chemical proteomics to create probes for identifying and studying protein interactions.[13]

Detailed Experimental Protocols

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol describes the functionalization of a protein with free sulfhydryl groups with the this compound crosslinker.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced hinge-region disulfides)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 5-10 mM EDTA.[9]

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Prepare the Protein:

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

-

Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

-

Prepare this compound Solution:

-

Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted this compound from the DBCO-labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Protocol 2: Copper-Free Click Reaction with the DBCO-Labeled Protein

This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-containing molecule.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule (e.g., azide-modified fluorescent dye, peptide, or drug)

-

Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.

Procedure:

-

Prepare the Azide-Containing Molecule:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

-

Click Reaction:

-

Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of the azide molecule over the protein is often recommended.[4]

-

Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[4][9] Longer incubation times can improve efficiency.[4]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the properties of the conjugate and reactants (e.g., size-exclusion chromatography, dialysis).

-

Experimental Workflows

The following diagrams illustrate common experimental workflows utilizing the this compound crosslinker.

Workflow for Creating an Antibody-Drug Conjugate (ADC)

Workflow for Two-Step Fluorescent Labeling of a Protein

Stability and Storage Considerations

-

Maleimide-Thiol Adduct Stability: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[7] This can lead to the dissociation of the conjugate. Strategies to mitigate this include hydrolyzing the succinimide ring after conjugation.[7][14]

-

DBCO Stability: DBCO-modified molecules may lose some reactivity over several weeks, even when stored at 4°C or -20°C.[4] It is recommended to avoid buffers containing azides or thiols for long-term storage.[4]

-

Crosslinker Storage: this compound powder should be stored at -20°C and protected from moisture.[2] Solutions in DMSO or DMF should be prepared fresh, as their stability in solution is limited.[11]

Troubleshooting

-

Protein Precipitation: High concentrations of organic solvents like DMSO or DMF can cause protein precipitation.[4] Keep the final solvent concentration as low as possible, typically below 15%.

-

Low Conjugation Efficiency:

-

For the maleimide reaction, ensure the protein's sulfhydryl groups are free and not re-oxidized. Include EDTA in the buffer to chelate metal ions that can catalyze disulfide bond formation.[9]

-

For the click reaction, consider increasing the incubation time or the molar excess of the azide-containing molecule.[4]

-

Confirm the pH of the reaction buffer is within the optimal range for the maleimide-thiol reaction (6.5-7.5).

-

-

ADC Aggregation: The hydrophobicity of the DBCO linker and the payload can lead to ADC aggregation.[15] This can be addressed by optimizing the drug-to-antibody ratio (DAR), using site-specific conjugation methods, and carefully selecting formulation buffers.[15]

References

- 1. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. DBCO-Sulfo-Maleimide, CAS 2028281-86-7 | AxisPharm [axispharm.com]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. broadpharm.com [broadpharm.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Strategic Role of Mal-Sulfo-DBCO in Advanced Antibody-Drug Conjugate Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-Sulfo-DBCO. Tailored for researchers, scientists, and professionals in the field of drug development, this document details the core chemistry, experimental protocols, quantitative analysis, and the strategic considerations for employing this linker in the construction of next-generation targeted therapeutics.

Introduction: The Pivotal Role of Linker Chemistry in ADC Efficacy

Antibody-drug conjugates represent a powerful class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. This compound is a state-of-the-art linker that facilitates a two-step, bioorthogonal conjugation strategy, offering precise control over the drug-to-antibody ratio (DAR) and enhancing the stability of the final conjugate.

This compound features two key reactive moieties: a maleimide group and a dibenzocyclooctyne (DBCO) group. The maleimide functionality allows for covalent attachment to thiol groups, which are typically introduced by the reduction of interchain disulfide bonds in the antibody's hinge region. The DBCO group enables a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified payload. The integrated sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.

The Two-Step Conjugation Workflow

The synthesis of an ADC using this compound is a sequential process designed to maximize conjugation efficiency and minimize product heterogeneity.

Step 1: Antibody Modification with this compound via Thiol-Maleimide Ligation

The initial step involves the reaction of the maleimide group of this compound with free thiol groups on the antibody.

Step 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic payload. This copper-free click reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological functional groups.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of ADCs using this compound. Optimization may be required for specific antibodies and payloads.

Antibody Reduction and Thiol Quantification

Objective: To generate free thiol groups on the antibody for conjugation and to quantify the number of available thiols.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Ellman's Reagent (DTNB)

-

Cysteine hydrochloride standard solution

Protocol:

-

Prepare the antibody solution at a concentration of 1–10 mg/mL in a degassed, amine-free buffer (e.g., PBS, pH 7.0–7.5).

-

To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture for 30–90 minutes at 37°C.

-

Remove excess TCEP using a desalting column or spin filtration, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.2).

-

Quantify the number of free thiols using Ellman's assay according to standard procedures.

Conjugation of this compound to the Reduced Antibody

Objective: To attach the this compound linker to the antibody.

Materials:

-

Reduced antibody from step 3.1

-

This compound dissolved in anhydrous DMSO (10 mM stock solution)

-

Conjugation buffer (e.g., PBS, pH 7.0–7.5, degassed)

Protocol:

-

Immediately after reduction and purification, add a 10–20-fold molar excess of the this compound stock solution to the reduced antibody solution with gentle mixing. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction for 1–2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Conjugation of Azide-Payload via SPAAC

Objective: To conjugate the azide-functionalized payload to the DBCO-modified antibody.

Materials:

-

DBCO-modified antibody from step 3.2

-

Azide-functionalized payload dissolved in a compatible solvent (e.g., DMSO) to a stock concentration of 10–20 mM

Protocol:

-

Add a 2–4-fold molar excess of the azide-payload stock solution to the DBCO-antibody solution.

-

Incubate the reaction for 4–12 hours at room temperature or overnight at 4°C.

-

The resulting ADC can be purified from unreacted payload and other small molecules by size exclusion chromatography (SEC) or dialysis.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the drug-to-antibody ratio (DAR), purity, and stability of the final ADC.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column.

-

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): After reduction of the ADC to separate the light and heavy chains, RP-LC-MS can be used to determine the precise mass of each chain, allowing for the accurate calculation of the number of conjugated drugs.

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

-

Serum Stability Assays: The stability of the ADC is evaluated by incubating it in serum (e.g., human or mouse) at 37°C over a period of several days. The amount of intact ADC and the release of the payload are monitored over time by techniques such as ELISA or LC-MS.

Quantitative Data and Stability Considerations

The following tables summarize representative data for ADCs synthesized using maleimide-based linkers. While this data is not specific to this compound, it provides a strong indication of the expected outcomes.

Table 1: Influence of Molar Excess of Linker on Drug-to-Antibody Ratio (DAR)

| Molar Excess of Maleimide-Linker | Average DAR |

| 5-fold | ~2.5 |

| 10-fold | ~4.0 |

| 20-fold | ~6.0 |

Note: The achievable DAR is also dependent on the number of available thiol groups on the antibody.

Table 2: Stability of Maleimide-Thiol Linkage in Human Serum at 37°C

| Linker Type | % Deconjugation after 7 days |

| N-alkyl maleimide | 35-67%[1] |

| N-aryl maleimide | <20%[1] |

Note: The N-aryl structure inherent in the DBCO moiety of this compound is expected to confer higher stability compared to simple N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which stabilizes the linkage against retro-Michael addition.[1]

Mandatory Visualizations

Chemical Reaction and Structure

Caption: ADC synthesis workflow using this compound.

ADC Synthesis Workflow

Caption: Step-by-step experimental workflow for ADC synthesis.

Targeted Signaling Pathway: HER2

ADCs are often designed to target receptors that are overexpressed on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding of a HER2-targeted ADC, the complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell. The HER2 signaling pathway itself is a critical driver of cell proliferation and survival.

Caption: Simplified HER2 signaling pathway.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with Mal-Sulfo-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry utilizing the heterobifunctional linker, Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the core principles, practical applications, and detailed methodologies associated with this powerful bioconjugation technique.

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a vital tool in bioconjugation. This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this chemistry are strained alkynes, such as dibenzocyclooctyne (DBCO), which react efficiently and specifically with azides to form a stable triazole linkage.[3][4]

This compound is a heterobifunctional linker that incorporates two distinct reactive moieties: a maleimide group and a DBCO group.[5][6] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the DBCO group participates in the copper-free click reaction with azide-functionalized molecules.[7] The inclusion of a sulfonate group enhances the water solubility of the reagent, a critical feature for reactions in aqueous biological buffers.[6][8]

Key Features of this compound:

-

Heterobifunctional: Allows for the sequential or orthogonal conjugation of two different molecules.

-

Copper-Free: Biocompatible and suitable for use in living systems.[9]

-

Bioorthogonal: The DBCO-azide reaction is highly specific and does not interfere with native biological processes.[10]

-

Water-Soluble: The sulfo group improves solubility in aqueous buffers, simplifying reaction setup.[6][8]

-

Stable Linkage: Forms a highly stable triazole bond upon reaction with an azide.[3][4]

Physicochemical and Stability Data

Understanding the properties and stability of this compound is crucial for designing and executing successful conjugation experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆N₄O₈S | [11] |

| Molecular Weight | 578.6 g/mol | [11] |

| Purity | >95% (HPLC) | [6] |

| Appearance | Slightly grey crystalline solid | [6] |

| Solubility | Water, DMSO, DMF | [6] |

| Storage | -20°C, desiccated | [6] |

Table 2: Stability Profile of this compound Functional Groups

| Functional Group | Condition | Stability | Key Considerations | Reference |

| DBCO | Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time. | Reactivity can decrease over a month at -20°C due to oxidation and hydration. Avoid azide-containing buffers for storage. | [2][10] |

| DBCO | Thiols (e.g., Glutathione) | Less stable (half-life ~71 min) | BCN is a more stable alternative in thiol-containing environments. | [2] |

| DBCO | Reducing Agents (e.g., TCEP) | Unstable over 24 hours | BCN is a better choice when reducing conditions are required. | [2] |

| Maleimide | pH 6.5 - 7.5 | Optimal for reaction with thiols | Reactivity with primary amines and hydrolysis increases at pH > 7.5. | [7] |

| Maleimide-Thiol Adduct | Physiological Conditions | Susceptible to retro-Michael reaction | Can undergo thiol exchange with molecules like glutathione. Hydrolysis of the thiosuccinimide ring can increase stability. | [12][13] |

Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter, particularly for in vivo applications or when working with low concentrations of reactants. The kinetics can be influenced by factors such as buffer composition, pH, and temperature. While specific kinetic data for this compound is not extensively published, data from similar sulfo-DBCO derivatives provide valuable insights.

Table 3: Second-Order Rate Constants for SPAAC of Sulfo-DBCO-Amine with Azides

| Buffer (pH 7) | Temperature (°C) | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| PBS | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | [14] |

| HEPES | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | [14] |

| PBS | 37 | 3-azido-L-alanine | ~0.5 | [14] |

| HEPES | 37 | 3-azido-L-alanine | ~0.9 | [14] |

Note: The rate constants can vary depending on the specific azide reaction partner and the steric environment. A study on the reaction of a DBCO-functionalized peptide with an azide-containing peptide reported a second-order rate constant of 0.34 M⁻¹s⁻¹ in HBS buffer (pH 7.4) at 25°C.[15]

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization may be required for specific applications.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol describes the modification of a protein with this compound to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets free sulfhydryl groups, typically on cysteine residues.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5, free of reducing agents).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 100 mM N-ethylmaleimide or cysteine in reaction buffer).

-

Spin desalting columns or other protein purification systems.

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent using a desalting column. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein sample. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove the unreacted this compound and quenching agent using a spin desalting column or size-exclusion chromatography.

-

Characterization: The resulting DBCO-labeled protein is ready for the subsequent click reaction. The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[16]

Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein.

-

Azide-modified molecule (e.g., peptide, oligonucleotide, small molecule).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 10-fold molar excess of the azide-modified molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.[7]

-

Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugate.

-

Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

Visualizations: Workflows and Pathways

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates a typical experimental workflow for the two-step bioconjugation of a protein and a molecule of interest using this compound.

Caption: General workflow for bioconjugation using this compound.

Application in Pretargeted Drug Delivery

A significant application of DBCO-based click chemistry is in pretargeted drug delivery for cancer therapy.[17][18] This strategy involves a two-step approach to improve the therapeutic index of potent cytotoxic drugs.

References

- 1. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. medium.com [medium.com]

- 5. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 10. broadpharm.com [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Chemistry and Application of Mal-Sulfo-DBCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, combining a thiol-reactive maleimide group and a highly reactive, strain-promoted alkyne (DBCO), facilitates the precise and efficient assembly of complex biomolecular conjugates. The incorporation of a sulfonate group enhances the water solubility of this reagent, a critical feature for reactions conducted in aqueous biological buffers.

Core Chemical and Physical Properties

This compound is characterized by its distinct functional ends, enabling a two-step conjugation strategy. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The DBCO moiety participates in copper-free "click chemistry," specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₂₆N₄O₈S | [1][2][3][4][5] |

| Molecular Weight | 578.6 g/mol | [1][3] |

| Purity | Typically >95% (as determined by HPLC) | [1][3][5] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [5] |

| Storage Conditions | -20°C, desiccated | [3][5] |

| CAS Number | 2028281-86-7 | [1][2][3][6] |

Experimental Protocols

The utility of this compound is best illustrated through its application in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs). The following protocols outline the general steps for labeling a thiol-containing biomolecule (e.g., a partially reduced antibody) with this compound and its subsequent conjugation to an azide-modified payload.

Protocol 1: Thiol-Modification of a Biomolecule and Labeling with this compound

This protocol describes the preparation of a thiol-containing protein, such as an antibody, and its subsequent labeling with this compound.

Materials:

-

Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., TCEP)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Desalting columns

Procedure:

-

Biomolecule Preparation: If the biomolecule does not possess free thiols, they can be introduced by the reduction of disulfide bonds. For an antibody, incubate with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to partially reduce the hinge region disulfides.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into a reaction buffer using a desalting column.

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the thiol-containing biomolecule. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted this compound from the DBCO-labeled biomolecule using a desalting column, buffer exchanging into a suitable buffer for the subsequent click reaction (e.g., PBS, pH 7.4).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

-

DBCO-labeled biomolecule (from Protocol 1)

-

Azide-functionalized molecule (e.g., drug, fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

Procedure:

-

Reaction Setup: In the reaction buffer, mix the DBCO-labeled biomolecule with the azide-functionalized molecule. A 2-5 fold molar excess of the azide-containing molecule is typically used.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

-

Purification: Purify the final bioconjugate to remove unreacted azide-molecule and any potential aggregates. Size-exclusion chromatography is a common method for this purification step.

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the bioconjugation process using this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Reaction scheme of this compound's functional groups.

References

An In-depth Technical Guide to Maleimide and DBCO Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research. Among the plethora of chemical tools available, maleimide and dibenzocyclooctyne (DBCO) groups have emerged as two of the most prominent and versatile moieties for achieving specific and efficient bioconjugation. This technical guide provides an in-depth exploration of the applications of maleimide and DBCO groups, offering a comparative analysis of their reactivity, stability, and optimal use cases. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for successful bioconjugate development.

Introduction to Bioconjugation and the Role of Reactive Groups

The precise chemical modification of biomolecules is fundamental to the creation of novel research tools and targeted therapeutics. The choice of reactive chemistry is paramount, dictating the specificity, stability, and functionality of the resulting bioconjugate. An ideal bioconjugation reaction is characterized by high efficiency, selectivity for the target functional group, rapid kinetics under physiological conditions (pH, temperature, and aqueous environment), and the formation of a stable covalent bond.

Maleimide and DBCO chemistries have gained widespread adoption due to their ability to meet many of these criteria, albeit through distinct chemical mechanisms. Maleimide-based bioconjugation primarily targets thiol groups, most commonly found in cysteine residues of proteins. In contrast, DBCO participates in a "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reacting specifically with azide-functionalized molecules. This guide will delve into the theoretical underpinnings and practical applications of both of these powerful bioconjugation strategies.

Maleimide-Thiol Bioconjugation: A Classic and Powerful Tool

Maleimide chemistry has long been a workhorse in the field of bioconjugation, particularly for the modification of proteins and peptides.[1] Its utility stems from the high reactivity and selectivity of the maleimide group towards sulfhydryl (thiol) groups under mild conditions.[2]

Reaction Mechanism and Kinetics

The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[2] This results in the formation of a stable thioether bond.

Caption: Maleimide-Thiol Michael Addition Reaction.

The reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5).[3] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues.[2]

Applications of Maleimide Bioconjugation

The versatility of maleimide chemistry has led to its use in a wide array of applications:

-

Antibody-Drug Conjugates (ADCs): Maleimides are extensively used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4] The resulting ADCs can selectively deliver the drug to tumor cells, minimizing off-target toxicity.[4]

-

Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with maleimides are commonly used to label proteins for various biochemical and cellular assays.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide-thiol chemistry can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.

-

Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with maleimide groups for applications in biosensors and microarrays.

Stability Considerations for Maleimide-Thiol Conjugates

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the plasma.[1][5] This can lead to the dissociation of the conjugate and potential off-target effects.[5] The stability of the maleimide-thiol linkage is a critical consideration for in vivo applications.[5] Strategies to improve stability include the hydrolysis of the succinimide ring to form a more stable ring-opened structure.[6]

DBCO-Azide "Click Chemistry": A Bioorthogonal Approach

Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. DBCO participates in a highly efficient and specific copper-free click chemistry reaction with azides.[7]

Reaction Mechanism and Kinetics

The reaction between DBCO and an azide is a strain-promoted alkyne-azide cycloaddition (SPAAC).[8] The inherent ring strain of the cyclooctyne ring in DBCO significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[9] The reaction forms a stable triazole linkage.[10]

Caption: DBCO-Azide Strain-Promoted Cycloaddition.

The bioorthogonal nature of this reaction is a key advantage, as neither DBCO nor azide groups are naturally present in biological systems, ensuring high specificity with minimal off-target reactions.[10]

Applications of DBCO Bioconjugation

The unique features of DBCO-azide chemistry have made it a powerful tool for a variety of applications:

-

Live Cell Imaging: The ability to perform the reaction in living cells has enabled the labeling and tracking of biomolecules in their native environment.

-

Drug Delivery: DBCO-functionalized nanoparticles and liposomes can be targeted to azide-modified cells or tissues for controlled drug release.

-

Glycan Engineering: Metabolic labeling with azide-modified sugars allows for the subsequent visualization and study of glycans on the cell surface using DBCO-functionalized probes.

-

Proteomics and Activity-Based Protein Profiling: DBCO-containing probes can be used to label and identify specific classes of enzymes or proteins in complex biological samples.

Stability Considerations for DBCO-Azide Conjugates

The triazole linkage formed in the SPAAC reaction is generally considered to be highly stable under physiological conditions.[10] However, the DBCO group itself can lose reactivity over time, particularly when stored in solution, due to oxidation and addition of water to the triple bond.[10] Therefore, it is recommended to use freshly prepared DBCO reagents for optimal conjugation efficiency.

Quantitative Comparison of Maleimide and DBCO Bioconjugation

The choice between maleimide and DBCO chemistry often depends on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. The following tables provide a summary of key quantitative parameters to aid in this selection process.

| Parameter | Maleimide-Thiol Conjugation | DBCO-Azide Conjugation | References |

| Reaction Rate | Second-order rate constant: ~40.2 M⁻¹s⁻¹ (for a fast-reacting maleimide) | Second-order rate constant: ~0.32 - 1.22 M⁻¹s⁻¹ | [11],[4][12] |

| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0 (higher pH generally accelerates the reaction) | [3],[13] |

| Selectivity | High for thiols over amines at pH 6.5-7.5 | Highly bioorthogonal, specific for azides | [2],[10] |

| Catalyst Required | No | No (copper-free) | [2], |

| Stability of Linkage | Susceptible to retro-Michael reaction and thiol exchange | Generally very stable triazole linkage | [1],[10] |

| Half-life in presence of Glutathione | ~4 minutes | ~71 minutes | [14] |

| Conjugation Efficiency | Typically high, can achieve efficiencies of 84 ± 4% for peptides and 58 ± 12% for nanobodies | Generally high, can be virtually 100% for oligonucleotides | [2][15],[16] |

Note: Reaction rates and efficiencies are highly dependent on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

This section provides detailed, consolidated protocols for performing maleimide-thiol and DBCO-azide bioconjugation reactions, as well as methods for quantifying the efficiency of these reactions.

Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol describes the general procedure for labeling a protein containing a free cysteine residue with a maleimide-functionalized molecule.

Materials:

-

Protein with at least one free cysteine residue

-

Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)

-

Reducing agent (e.g., TCEP, DTT)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.

-

Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.

-

Preparation of Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive maleimide reagent.

-

Quenching the Reaction: Add a quenching reagent to a final concentration of 10-100 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the protein conjugate from excess reagents using a size-exclusion chromatography column.

Caption: Workflow for Maleimide-Thiol Conjugation.

Protocol for DBCO-Azide Conjugation

This protocol outlines the general procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.

Materials:

-

Azide-functionalized biomolecule

-

DBCO-functionalized molecule

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

-

Purification column (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Reagent Preparation: Dissolve the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer to their desired concentrations.

-

Conjugation Reaction: Mix the azide and DBCO-containing solutions. A 1.5 to 10-fold molar excess of one of the components is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the reactants and their concentrations.

-

Purification: Purify the conjugate from unreacted starting materials using an appropriate chromatography method.

Caption: Workflow for DBCO-Azide Conjugation.

Protocol for Quantifying Conjugation Efficiency (Drug-to-Antibody Ratio - DAR)

The efficiency of a conjugation reaction, particularly for ADCs, is often expressed as the drug-to-antibody ratio (DAR). UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are two common methods for determining the average DAR.[][18]

This method is applicable when the drug and the antibody have distinct UV-Vis absorbance maxima.[]

Procedure:

-

Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max_drug).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.

-

The average DAR is then calculated as the molar ratio of the drug to the antibody.[]

HIC separates ADC species based on the number of conjugated drug molecules, as each added drug molecule increases the hydrophobicity of the antibody.[18]

Procedure:

-

Inject the purified ADC sample onto a HIC column.

-

Elute the different ADC species using a decreasing salt gradient.

-

The chromatogram will show a series of peaks, each corresponding to an antibody with a different number of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

-

The average DAR is calculated by the weighted average of the peak areas, where each peak area is multiplied by its corresponding DAR value.[18][19]

Conclusion

Maleimide and DBCO chemistries represent two powerful and complementary strategies in the bioconjugation toolbox. Maleimide-thiol chemistry offers a rapid and efficient method for modifying proteins and peptides at cysteine residues, and it remains a cornerstone of ADC development. However, the potential instability of the resulting thioether linkage requires careful consideration, especially for in vivo applications. DBCO-azide "click chemistry" provides a highly specific and bioorthogonal approach, enabling conjugation in complex biological environments and live cells with the formation of a very stable triazole bond.

The selection of the appropriate bioconjugation strategy depends on a thorough understanding of the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the reaction environment. By leveraging the quantitative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to design and execute successful bioconjugation strategies, ultimately advancing the frontiers of biological research and therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. glenresearch.com [glenresearch.com]

- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 19. waters.com [waters.com]

Methodological & Application

Application Note: Mal-Sulfo-DBCO Bioconjugation Protocol for Site-Specific Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: This application note provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional crosslinker, Maleimide-Sulfo-DBCO. This method enables the site-specific modification of proteins at cysteine residues, followed by the attachment of a molecule of interest via a bioorthogonal, copper-free click chemistry reaction.

The first step involves the reaction of a maleimide group with the thiol (sulfhydryl) group of a cysteine residue on the protein, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols at a neutral pH range.[1] The "Sulfo" group on the DBCO reagent enhances its water solubility, making it ideal for reactions in aqueous buffers. The second step is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group, now attached to the protein, reacts specifically with an azide-functionalized molecule (e.g., a drug, fluorophore, or PEG chain).[3][4][5] This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the protein's integrity.[3][5]

This powerful, site-specific conjugation strategy is widely used in the development of antibody-drug conjugates (ADCs), protein-based imaging agents, and other advanced biotherapeutics.[6]

Principle of the Method

The Mal-Sulfo-DBCO bioconjugation process occurs in two distinct chemical stages:

-

Thiol-Maleimide Conjugation: A protein containing one or more free cysteine residues is reacted with this compound. The maleimide moiety electrophilically attacks the nucleophilic thiol group of a cysteine, resulting in the formation of a stable covalent thioether linkage. This step effectively functionalizes the protein with a DBCO group at a specific site.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized protein is then introduced to a molecule carrying an azide (-N3) group. The inherent ring strain of the DBCO alkyne allows it to undergo a [3+2] cycloaddition reaction with the azide without a catalyst.[7] This forms a stable triazole ring, covalently linking the azide-modified molecule to the protein.[3]

Caption: Chemical reaction pathway for the two-step this compound bioconjugation.

Experimental Workflow

The overall process can be broken down into six main stages, from initial protein preparation to the analysis of the final conjugate.

Caption: High-level experimental workflow for protein bioconjugation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound bioconjugation protocol. Optimization may be required depending on the specific protein and azide-molecule.

| Parameter | Recommended Value | Purpose / Notes |

| Protein Preparation | ||

| Protein Concentration | 1-10 mg/mL[8][9] | Ensures efficient reaction kinetics. |

| Buffer pH | 7.0 - 7.5[2][8] | Optimal for selective thiol-maleimide reaction while maintaining protein stability. |

| TCEP Molar Excess | 10-100x[2] | Reduces disulfide bonds to free up cysteine thiols for reaction. |

| Reduction Time | 20-30 minutes at RT[9] | Sufficient time for disulfide bond reduction by TCEP. |

| This compound Conjugation | ||

| This compound Molar Excess | 10-20x over protein[1] | Drives the reaction towards completion. Should be optimized. |

| Reaction Time | 1-2 hours at RT or overnight at 4°C[2] | Incubation time for the maleimide-thiol reaction. |

| SPAAC Reaction | ||

| Azide-Molecule Molar Excess | 1.5-10x over Protein-DBCO[10][11] | Increases conjugation efficiency of the click reaction. |

| SPAAC Reaction Time | 4-12 hours at RT or overnight at 4°C[10][11] | Incubation time for the DBCO-azide cycloaddition. |

| Characterization | ||

| DBCO Molar Extinction Coeff. | ~12,000 M⁻¹cm⁻¹ at ~309 nm | Used for calculating the Degree of Labeling (DOL). |

| DBCO Correction Factor (at 280nm) | ~0.12 (varies by manufacturer) | Corrects for DBCO absorbance at 280 nm in DOL calculations. |

Detailed Experimental Protocols

Protocol 1: Preparation and Reduction of Protein Thiol Groups

This protocol assumes the protein of interest contains cysteine residues that may be present as disulfide bonds. If the protein has readily available free thiols, the reduction step may be omitted.

-